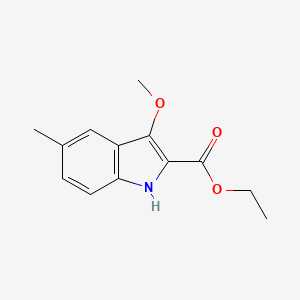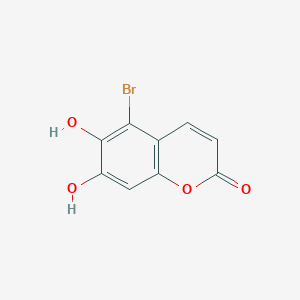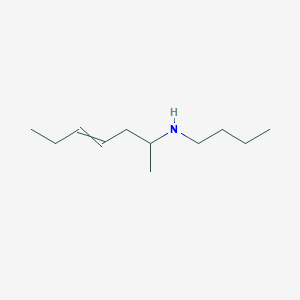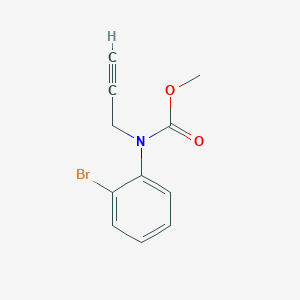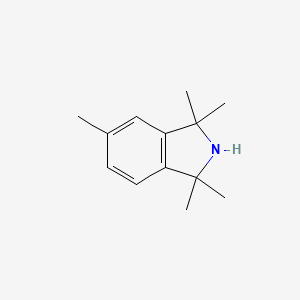
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole is a chemical compound with the molecular formula C14H21N It is a derivative of isoindole, characterized by the presence of five methyl groups attached to the isoindole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoindole and methylating agents.
Methylation: The isoindole undergoes methylation reactions to introduce the five methyl groups. This can be achieved using reagents like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.
Cyclization: The methylated intermediate is then subjected to cyclization reactions to form the dihydroisoindole ring. This step may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation and cyclization processes, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with carbonyl groups, while substitution reactions can introduce various functional groups onto the methylated isoindole ring.
Aplicaciones Científicas De Investigación
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,3,3-Pentamethylindane: Similar in structure but differs in the position of the methyl groups.
1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene: Another related compound with a different arrangement of methyl groups.
4,6-Dinitro-1,1,3,3,5-pentamethylindane: Contains additional nitro groups, leading to different chemical properties.
Uniqueness
1,1,3,3,5-Pentamethyl-2,3-dihydro-1H-isoindole is unique due to its specific arrangement of methyl groups and the resulting electronic and steric effects. These features make it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
142968-59-0 |
|---|---|
Fórmula molecular |
C13H19N |
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
1,1,3,3,5-pentamethyl-2H-isoindole |
InChI |
InChI=1S/C13H19N/c1-9-6-7-10-11(8-9)13(4,5)14-12(10,2)3/h6-8,14H,1-5H3 |
Clave InChI |
QGRJQJJYNYAWGV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(NC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


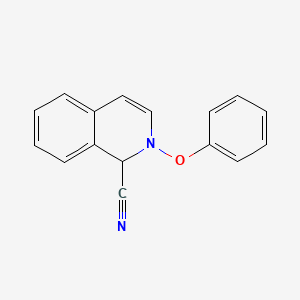
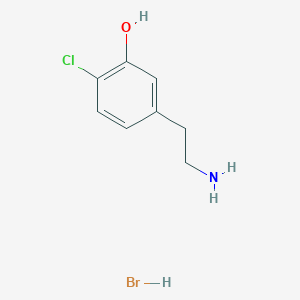
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)
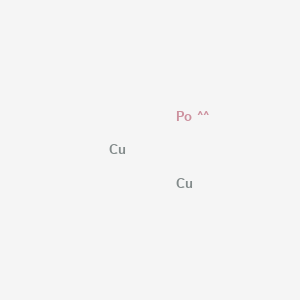

![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
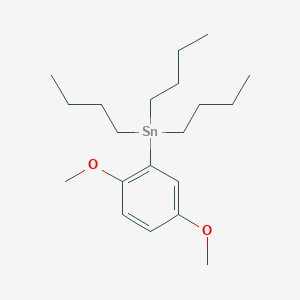
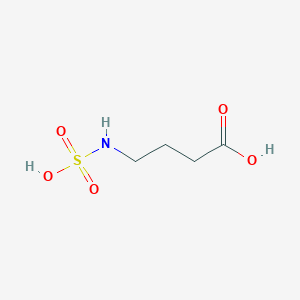
silane](/img/structure/B12558763.png)
